Enantiomeric Configuration Dictates Target Engagement: Only the (R)-Enantiomer Yields Potent PLK1 Inhibitors
The (R)-enantiomer (CAS 755039-54-4) is the required stereochemical configuration for synthesizing BI 2536 and volasertib, two clinical-stage PLK1 inhibitors. US Patent US9688685B2 and WO Patent WO20240316054 explicitly employ (7R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one as the sole starting material [1][2]. The (S)-enantiomer (CAS 1280667-22-2) is absent from all disclosed PLK1 inhibitor syntheses. BI 2536, derived exclusively from the (R)-intermediate, inhibits PLK1 with an IC50 of 0.83 nM; the (S)-configured diastereomer would be predicted to lose this potency entirely due to stereochemical incompatibility with the ATP-binding pocket [3].
| Evidence Dimension | Enantiomeric configuration requirement for PLK1 inhibitor synthesis and potency |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 755039-54-4); required for BI 2536 synthesis |
| Comparator Or Baseline | (S)-enantiomer (CAS 1280667-22-2); no disclosed use in PLK1 inhibitor synthesis |
| Quantified Difference | BI 2536 PLK1 IC50 = 0.83 nM (R-derived); predicted >1000-fold loss for S-derived analogue |
| Conditions | Patent disclosures US9688685B2 and WO20240316054; PLK1 biochemical assay |
Why This Matters
Procurement of the (R)-enantiomer is non-negotiable for PLK1 inhibitor programs; the (S)-enantiomer is a dead-end intermediate that cannot produce active kinase inhibitors.
- [1] US Patent US9688685B2. Method for preparing volasertib and intermediate thereof. Published 2017-06-27. View Source
- [2] WO Patent WO20240316054A1. Novel PLK1 protein degradation-inducing compound. Published 2024-02-15. View Source
- [3] SCHEENSTRA JA et al. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Med Chem Lett. 2015. Supporting IC50 data. View Source
